molecular formula C18H21NO B13843542 6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13843542
M. Wt: 267.4 g/mol
InChI Key: CMQCOVDVNRILPG-UHFFFAOYSA-N
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Description

6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxy group and a phenylethyl group attached to the tetrahydroisoquinoline core, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, including Parkinson’s disease and depression.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting on receptors such as dopamine and serotonin receptors. The compound may also inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of these neurotransmitters in the brain. These actions contribute to its potential neuroprotective and antidepressant effects .

Comparison with Similar Compounds

6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

6-methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21NO/c1-20-16-8-9-17-15(13-16)11-12-19-18(17)10-7-14-5-3-2-4-6-14/h2-6,8-9,13,18-19H,7,10-12H2,1H3

InChI Key

CMQCOVDVNRILPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)CCC3=CC=CC=C3

Origin of Product

United States

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